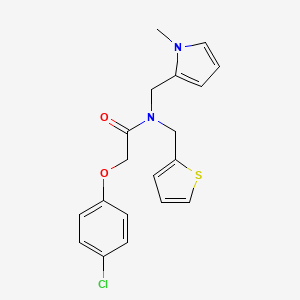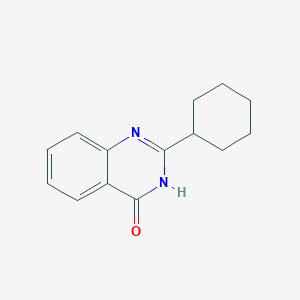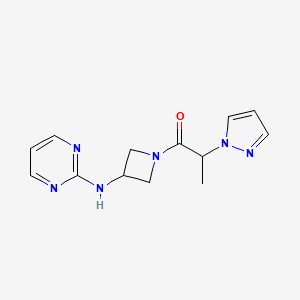
2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in scientific research related to medicinal chemistry, drug discovery, and pharmaceuticals.
Scientific Research Applications
Generation of Structurally Diverse Libraries
Compounds derived from similar structural frameworks, such as pyrazoles and pyrimidines, have been used as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. These libraries offer a broad range of compounds for further pharmacological and chemical property evaluation, showcasing the potential of such frameworks in drug discovery and medicinal chemistry Roman, 2013.
Anticancer and Radioprotective Activities
Pyrazolo[3,4-d]pyrimidine derivatives, bearing amino acid moieties, have been synthesized and evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells. Some of these compounds exhibited significant anticancer and in vivo radioprotective activities, highlighting their potential in cancer therapy and radioprotection Ghorab et al., 2009.
Antimicrobial Evaluation
Novel pyrazolo[1,5-a]pyrimidine derivatives incorporated with sulfone groups have been synthesized and evaluated for their antimicrobial activities. These studies reveal that such compounds can possess significant antibacterial potential, indicating their usefulness in developing new antimicrobial agents Alsaedi et al., 2019.
Anti-Inflammatory and Analgesic Activities
Research into pyrazolin-5-ones and hexahydroindazol-3-ones linked with various moieties has demonstrated pronounced anti-inflammatory, analgesic, and antipyretic activities without ulcerogenic effects. These findings suggest the therapeutic potential of these compounds in treating inflammation and pain while minimizing gastrointestinal side effects El‐Hawash et al., 2006.
Fungicidal Activities
A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their fungicidal activities. Some of these compounds exhibited good fungicidal activity, suggesting their potential use in agricultural applications to protect crops against fungal infections Wang et al., 2004.
properties
IUPAC Name |
2-pyrazol-1-yl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10(19-7-3-6-16-19)12(20)18-8-11(9-18)17-13-14-4-2-5-15-13/h2-7,10-11H,8-9H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJYOPWJEAXMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


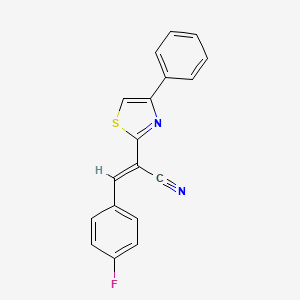
![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)
![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)
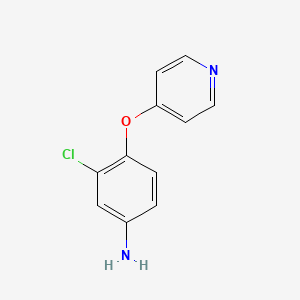
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
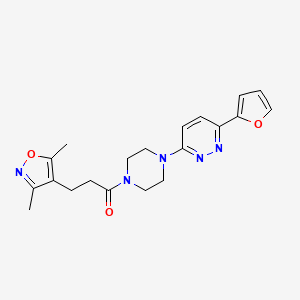
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920248.png)
